2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde
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Overview
Description
2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core with a 4-ethoxyphenyl group at the 2-position and an aldehyde group at the 3-position.
Mechanism of Action
Target of Action
The compound “2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde” is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific derivative and its targets . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways, depending on their specific targets . For example, some indole derivatives have been found to inhibit the enzymes BRAF and VEGFR-2, which play key roles in tumor progression . .
Result of Action
The result of a compound’s action at the molecular and cellular level can vary widely depending on its specific targets and mode of action. Indole derivatives have been found to have a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxyaniline and isatin.
Formation of Indole Core: The indole core is formed through a Fischer indole synthesis, where 4-ethoxyaniline reacts with isatin under acidic conditions.
Formylation: The resulting indole derivative is then subjected to a Vilsmeier-Haack reaction to introduce the aldehyde group at the 3-position. This involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The indole core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: HNO3 in sulfuric acid for nitration; Br2 in acetic acid for bromination.
Major Products
Oxidation: 2-(4-ethoxyphenyl)-1H-indole-3-carboxylic acid.
Reduction: 2-(4-ethoxyphenyl)-1H-indole-3-methanol.
Substitution: 5-nitro-2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde (nitration product).
Scientific Research Applications
2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
2-(4-ethoxyphenyl)-1H-indole-3-acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde is unique due to the presence of both an ethoxy group and an aldehyde group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-2-20-13-9-7-12(8-10-13)17-15(11-19)14-5-3-4-6-16(14)18-17/h3-11,18H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWYBAQUMOIRFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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